2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol
CAS No.:
Cat. No.: VC14968891
Molecular Formula: C25H22ClN3O3
Molecular Weight: 447.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22ClN3O3 |
|---|---|
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 2-[2-amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
| Standard InChI | InChI=1S/C25H22ClN3O3/c1-15-23(20-8-3-4-9-22(20)31-2)24(29-25(27)28-15)19-11-10-18(13-21(19)30)32-14-16-6-5-7-17(26)12-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
| Standard InChI Key | SQUIIQMWVFKZOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)O)C4=CC=CC=C4OC |
Introduction
2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound characterized by its unique structural features, which include a pyrimidine core, various aromatic substituents, and functional groups that contribute to its chemical properties. The molecular formula of this compound is C25H22ClN3O3, and it has a molecular weight of approximately 447.9 g/mol. The presence of the amino, methoxy, and chlorobenzyl groups enhances its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with constructing the pyrimidine core, followed by the introduction of the amino and methoxyphenyl groups. The final step involves attaching the 3-chlorobenzyl group to the phenolic ring. Common reagents used include chlorinating agents, amines, and phenols under controlled temperature and pH conditions.
Biological Activity and Potential Applications
This compound belongs to the class of aminopyrimidines, known for their diverse biological activities, including roles in medicinal chemistry and potential therapeutic applications. The structural features suggest possible uses in drug development targeting various diseases. The amino and methoxy groups facilitate binding to active sites on proteins, enhancing its efficacy. Moreover, the chlorobenzyl group may contribute to improved pharmacokinetics by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparing this compound with similar structures can provide insights into its unique properties and potential applications. For instance, variations in substituents can influence pharmacological properties and applications.
| Compound | Key Differences | Potential Impact |
|---|---|---|
| 2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol | Additional chlorine atom in the benzyl group | May exhibit different pharmacokinetics and stability |
| 2-[2-Amino-5-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol | Hydroxy group instead of methoxy | Affects solubility and reactivity |
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